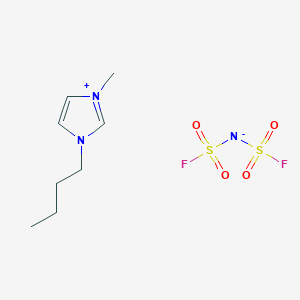
3-Butyl-1-methyl-1H-imidazol-3-ium bis(fluorosulfonyl)amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butyl-1-methyl-1H-imidazol-3-ium bis(fluorosulfonyl)amide is an ionic liquid composed of a cationic imidazolium ring substituted with butyl and methyl groups, and an anionic bis(fluorosulfonyl)amide. This compound is known for its low volatility, high thermal stability, and wide electrochemical window, making it valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1-methyl-1H-imidazol-3-ium bis(fluorosulfonyl)amide typically involves the following steps:
Formation of the Imidazolium Cation: The imidazolium cation is synthesized by reacting 1-methylimidazole with butyl halide (e.g., butyl chloride or butyl bromide) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the formation of the imidazolium cation and subsequent anion exchange.
Purification: The product is purified using techniques such as distillation or recrystallization to ensure high purity and quality.
化学反応の分析
Types of Reactions
3-Butyl-1-methyl-1H-imidazol-3-ium bis(fluorosulfonyl)amide undergoes various chemical reactions, including:
Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions.
Complexation Reactions: The compound can form complexes with metal ions, which is useful in catalysis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as halides, thiolates, and alkoxides.
Complexation: Metal salts such as palladium or platinum salts are used to form complexes with the imidazolium cation.
Major Products
Substitution Products: Depending on the nucleophile, various substituted imidazolium salts can be formed.
Metal Complexes: Complexes with metals like palladium or platinum are formed, which are useful in catalysis.
科学的研究の応用
3-Butyl-1-methyl-1H-imidazol-3-ium bis(fluorosulfonyl)amide has a wide range of applications in scientific research:
作用機序
The mechanism by which 3-Butyl-1-methyl-1H-imidazol-3-ium bis(fluorosulfonyl)amide exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, while the bis(fluorosulfonyl)amide anion provides stability and enhances the compound’s solubility and conductivity . The pathways involved include:
類似化合物との比較
Similar Compounds
1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Similar in structure but with different anionic components.
1-Butyl-3-methylimidazolium acetate: Another imidazolium-based ionic liquid with different properties and applications.
Uniqueness
3-Butyl-1-methyl-1H-imidazol-3-ium bis(fluorosulfonyl)amide is unique due to its combination of high thermal stability, low volatility, and wide electrochemical window. These properties make it particularly suitable for applications in electrochemistry and catalysis, where other similar compounds may not perform as well .
特性
CAS番号 |
1235234-58-8 |
|---|---|
分子式 |
C8H15F2N3O4S2 |
分子量 |
319.4 g/mol |
IUPAC名 |
bis(fluorosulfonyl)azanide;1-butyl-3-methylimidazol-3-ium |
InChI |
InChI=1S/C8H15N2.F2NO4S2/c1-3-4-5-10-7-6-9(2)8-10;1-8(4,5)3-9(2,6)7/h6-8H,3-5H2,1-2H3;/q+1;-1 |
InChIキー |
UAHSIDZLYHAYDH-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C=C[N+](=C1)C.[N-](S(=O)(=O)F)S(=O)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















